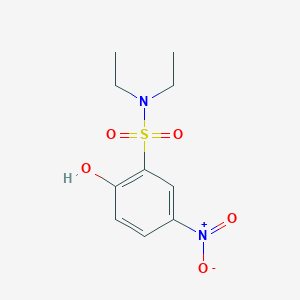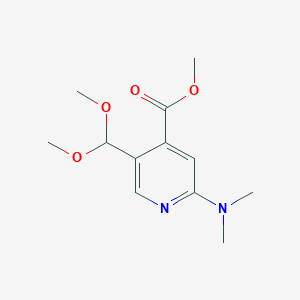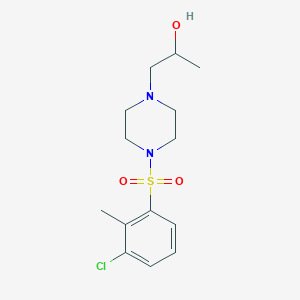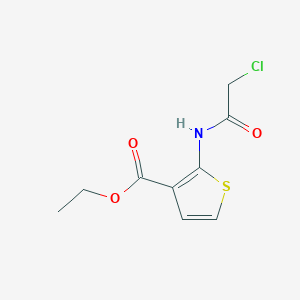
N,N-ジエチル-2-ヒドロキシ-5-ニトロベンゼン-1-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide” is a biochemical used for proteomics research . It has a molecular formula of C10H14N2O5S and a molecular weight of 274.29 .
Molecular Structure Analysis
The molecular structure of “N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide” is defined by its molecular formula, C10H14N2O5S . The exact structure would require more detailed spectroscopic data.Physical And Chemical Properties Analysis
“N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide” has a molecular weight of 274.29 . More specific physical and chemical properties such as boiling point, solubility, etc., are not available in the literature I found.作用機序
The mechanism of action of N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of several enzymes involved in cell signaling pathways. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1). Additionally, N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide has been shown to modulate the activity of a variety of signaling proteins, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide are not fully understood, but it has been shown to inhibit the activity of several enzymes involved in cell signaling pathways. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1), which are involved in the production of prostaglandins and other bioactive lipids. Additionally, N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide has been shown to modulate the activity of a variety of signaling proteins, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
実験室実験の利点と制限
The use of N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide in laboratory experiments has a number of advantages. First, it is relatively easy to synthesize and is relatively stable, making it ideal for use in laboratory experiments. Additionally, N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide is soluble in a variety of solvents, making it easy to work with. Finally, the use of N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide in laboratory experiments has been shown to yield consistent results, making it a reliable tool for researchers.
However, there are some limitations to the use of N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide in laboratory experiments. First, N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide is a relatively small molecule, making it difficult to study its biochemical and physiological effects. Additionally, N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide is not very selective, meaning that it can affect a variety of enzymes and signaling proteins. Finally, N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide has a relatively low solubility in certain solvents, making it difficult to work with in certain experiments.
将来の方向性
The potential future directions for research on N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide include further exploration of its biochemical and physiological effects, as well as its potential uses in drug delivery. Additionally, further research could be conducted to explore the potential uses of N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide in the study of enzyme inhibition and cell signaling pathways. Finally, further research could be conducted to explore the potential of N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide as a tool for the study of drug metabolism and drug-drug interactions.
合成法
N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide is synthesized through a process known as condensation reaction which involves the reaction of an amine with an acid chloride. The reaction of diethyl-5-nitrobenzene-1-sulfonyl chloride with 2-hydroxyethylamine in the presence of a base such as potassium carbonate yields N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of around 0-5°C.
科学的研究の応用
不整脈治療薬としての特性
がん研究
固相抽出(SPE)
医薬品合成
Safety and Hazards
特性
IUPAC Name |
N,N-diethyl-2-hydroxy-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-3-11(4-2)18(16,17)10-7-8(12(14)15)5-6-9(10)13/h5-7,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYITYPXZLVFUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2420222.png)



![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2420228.png)
![1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2420229.png)
![6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one](/img/structure/B2420230.png)
![2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2420231.png)



![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2420242.png)
![4-Phenyl-N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2420243.png)

